![molecular formula C6H6INO2 B2367112 6-Iodo-2-methoxypyridin-3-ol CAS No. 1310949-56-4](/img/structure/B2367112.png)
6-Iodo-2-methoxypyridin-3-ol
Overview
Description
6-Iodo-2-methoxypyridin-3-ol is a chemical compound with the CAS Number: 1310949-56-4 . It has a molecular weight of 251.02 and its IUPAC name is 6-iodo-2-methoxypyridin-3-ol . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 6-Iodo-2-methoxypyridin-3-ol is1S/C6H6INO2/c1-10-6-4(9)2-3-5(7)8-6/h2-3,9H,1H3
. This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
6-Iodo-2-methoxypyridin-3-ol is a solid compound . It has a molecular weight of 251.02 . The IUPAC name for this compound is 6-iodo-2-methoxypyridin-3-ol .Scientific Research Applications
Antagonist for Osteoporosis Treatment
6-Iodo-2-methoxypyridin-3-ol derivatives have been studied for their role as potent antagonists of the alpha(v)beta(3) receptor. These compounds demonstrate significant efficacy in in vivo models of bone turnover and are being developed for the treatment and prevention of osteoporosis (Hutchinson et al., 2003).
Synthesis of Furan-fused Heterocycles
Research has demonstrated the use of 6-Iodo-2-methoxypyridin-3-ol derivatives in the synthesis of furan-fused heterocycles. These derivatives serve as precursors in a series of chemical reactions, highlighting their utility in organic synthesis and the development of new compounds (Conreaux et al., 2008).
Modification for Safety in Oncology
Modifications of 6-Iodo-2-methoxypyridin-3-ol compounds have been explored to reduce their mutagenic potential and drug-drug interaction risks in oncology. These modifications aim to mitigate safety liabilities while maintaining the compounds' effectiveness as kinase inhibitors (Palmer et al., 2012).
Cytotoxic Activity in Cancer Research
A series of derivatives of 6-Iodo-2-methoxypyridin-3-ol have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. Some compounds have shown promising antiproliferative effects, making them potential candidates for further investigation in cancer therapy (Al‐Refai et al., 2019).
Deprotonative Metalation Studies
The deprotonation of 2-methoxypyridine, a closely related compound, has been investigated using mixed lithium–iron combinations. These studies contribute to the understanding of metalation processes in organic chemistry, which can be applied to various research areas including pharmaceuticals (Nagaradja et al., 2012).
Amination of Methoxypyridines
Recent research has developed a new protocol for the nucleophilic amination of methoxypyridines, including derivatives of 6-Iodo-2-methoxypyridin-3-ol. This method provides access to aminopyridines, which have medicinal interest, highlighting the compound's role in pharmaceutical synthesis (Pang et al., 2018).
Anti-inflammatory Applications
Studies have explored the use of 6-Iodo-2-methoxypyridin-3-ol derivatives in the treatment of inflammatory bowel diseases. These compounds have shown significant anti-inflammatory activities, suggesting their potential as therapeutic agents in treating such conditions (Chaudhary et al., 2020).
Safety And Hazards
properties
IUPAC Name |
6-iodo-2-methoxypyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO2/c1-10-6-4(9)2-3-5(7)8-6/h2-3,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYFVNKVXHAEKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Iodo-2-methoxypyridin-3-ol |
Synthesis routes and methods
Procedure details
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